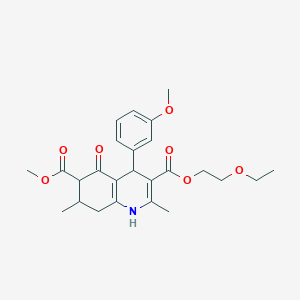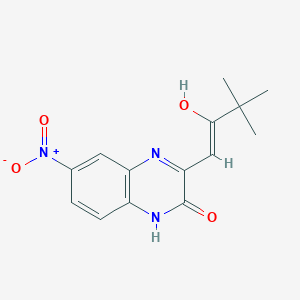![molecular formula C23H19NO3S B6106397 N-[4-(benzyloxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B6106397.png)
N-[4-(benzyloxy)phenyl]-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-2-naphthalenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BNPS-skatole and is commonly used as a protein kinase C (PKC) inhibitor. BNPS-skatole has been shown to have potential applications in a variety of research areas, including cancer research, neuroscience, and cardiovascular research.
Wirkmechanismus
BNPS-skatole acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate and thus inhibits its activity. The inhibition of PKC by BNPS-skatole has been shown to have downstream effects on a variety of cellular processes, including cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects:
BNPS-skatole has been shown to have a variety of biochemical and physiological effects. Inhibition of PKC by BNPS-skatole has been shown to inhibit cell proliferation in cancer cells and reduce the risk of cardiovascular disease. BNPS-skatole has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BNPS-skatole in lab experiments is its specificity for PKC inhibition. This allows researchers to study the downstream effects of PKC inhibition without affecting other cellular processes. However, one limitation of using BNPS-skatole is its potential for off-target effects. Researchers must take care to ensure that the effects observed are due to PKC inhibition and not other factors.
Zukünftige Richtungen
There are several future directions for research on BNPS-skatole. One area of interest is the development of more potent and selective PKC inhibitors. Another area of interest is the use of BNPS-skatole in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, the potential use of BNPS-skatole in the treatment of neurological disorders, such as Alzheimer's disease, is an area of ongoing research.
Synthesemethoden
The synthesis of BNPS-skatole involves several steps, including the reaction of 4-benzyloxyaniline with 2-naphthalenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with skatole to form BNPS-skatole. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
BNPS-skatole has been studied for its potential use as a PKC inhibitor. PKC is a family of enzymes that play a role in a variety of cellular processes, including cell growth and differentiation. Inhibition of PKC has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(4-phenylmethoxyphenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c25-28(26,23-15-10-19-8-4-5-9-20(19)16-23)24-21-11-13-22(14-12-21)27-17-18-6-2-1-3-7-18/h1-16,24H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYTZGYTUAYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6106335.png)
![N-[4-(2-furyl)phenyl]-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6106340.png)
![[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6106355.png)
![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6106363.png)
![4-(methoxymethyl)-2-methyl-6-(4-methylphenyl)-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6106368.png)
methanone](/img/structure/B6106385.png)
![6-hydroxy-9a-piperidin-1-yl-3,4,4a,9a-tetrahydro[1]benzofuro[2,3-c]pyridin-1(2H)-one](/img/structure/B6106393.png)
![3-pyridinyl(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6106405.png)
![methyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B6106409.png)


